molecular formula C9H8ClNO4 B8245062 Methyl 6-chloro-2-methyl-3-nitrobenzoate

Methyl 6-chloro-2-methyl-3-nitrobenzoate

Cat. No.: B8245062
M. Wt: 229.62 g/mol
InChI Key: ALSLHMMKWDMLST-UHFFFAOYSA-N
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Description

Methyl 6-chloro-2-methyl-3-nitrobenzoate is an organic compound with the molecular formula C9H8ClNO4 It is a derivative of benzoic acid and features a nitro group, a methyl group, and a chlorine atom attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-chloro-2-methyl-3-nitrobenzoate typically involves the nitration of 2-methyl-3-chlorobenzoic acid followed by esterification. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then esterified using methanol and a suitable acid catalyst, such as sulfuric acid, to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chloro-2-methyl-3-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux conditions.

Major Products Formed

    Reduction: 6-chloro-2-methyl-3-aminobenzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

    Hydrolysis: 6-chloro-2-methyl-3-nitrobenzoic acid.

Scientific Research Applications

Methyl 6-chloro-2-methyl-3-nitrobenzoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting bacterial infections and inflammatory diseases.

    Material Science: It is utilized in the synthesis of polymers and other materials with specific properties.

    Biological Studies: The compound is used in studies investigating the effects of nitroaromatic compounds on biological systems.

Mechanism of Action

The mechanism of action of Methyl 6-chloro-2-methyl-3-nitrobenzoate is primarily related to its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The chlorine atom and ester group also contribute to the compound’s reactivity and interactions with enzymes and receptors. These interactions can lead to various biological effects, including antimicrobial and anti-inflammatory activities .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-methyl-3-nitrobenzoate: Similar structure but lacks the chlorine atom.

    Methyl 4-chloro-3-nitrobenzoate: Similar structure but with different positions of the substituents.

    Methyl 3-nitrobenzoate: Lacks both the methyl and chlorine substituents.

Uniqueness

Methyl 6-chloro-2-methyl-3-nitrobenzoate is unique due to the specific arrangement of its substituents, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

methyl 6-chloro-2-methyl-3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO4/c1-5-7(11(13)14)4-3-6(10)8(5)9(12)15-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALSLHMMKWDMLST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C(=O)OC)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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